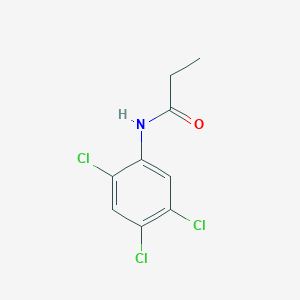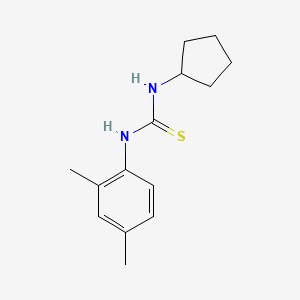![molecular formula C14H13NO3S B5692771 methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiophene family, which is known for its diverse biological and chemical properties. In
Aplicaciones Científicas De Investigación
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides that may have harmful effects on the environment.
In materials science, this compound has been studied for its potential use as a building block for organic electronic materials. This compound has been shown to have good solubility and stability, making it a promising candidate for use in organic photovoltaic devices.
Mecanismo De Acción
The mechanism of action of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate varies depending on its application. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell survival, leading to apoptosis. Inflammation is inhibited by the compound by blocking the production of inflammatory cytokines. As a pesticide, this compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, depending on its application. In cancer cells, this compound induces apoptosis by inhibiting the activity of certain enzymes involved in cell survival. Inflammation is inhibited by blocking the production of inflammatory cytokines. As a pesticide, the compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate in lab experiments is its high purity and yield, which can be achieved through the optimized synthesis method. This compound is also relatively stable and has good solubility, making it easy to handle in lab experiments. However, one limitation of using this compound is its potential toxicity, particularly in the case of its use as a pesticide. Care should be taken to handle this compound safely in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research on methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate. In medicine, further studies are needed to explore the potential of this compound as an anticancer agent and anti-inflammatory agent. In agriculture, more research is needed to evaluate the efficacy and safety of this compound as a pesticide. In materials science, further studies are needed to optimize the use of this compound as a building block for organic electronic materials. Overall, the potential applications of this compound make it a promising candidate for further scientific research.
Métodos De Síntesis
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate can be synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with methyl thioglycolate to form methyl 3-[(2-methylbenzoyl)thio]-2-methylbenzoate. The final step involves the reaction of this intermediate with ammonium carbonate to form the desired product, this compound. This synthesis method has been optimized to yield high purity and yield of the final product.
Propiedades
IUPAC Name |
methyl 3-[(2-methylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYTFWRXRSNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)

![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)

